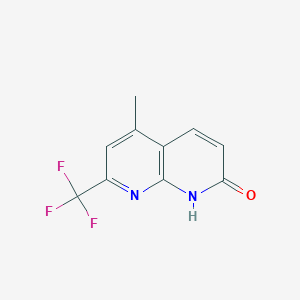
5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one: is a heterocyclic compound that features a naphthyridine core with a methyl group at the 5-position and a trifluoromethyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyano-4-methylpyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridinone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthyridinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, 5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Its unique structural features contribute to its activity and selectivity towards specific biological targets.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
- 5-methyl-7-(trifluoromethyl)-1,3-thiazolo[3,2-a]pyrimidin-4-ium perchlorate
- 7-aryl-5-methyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidine
- 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one
Comparison: Compared to similar compounds, 5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one stands out due to its unique naphthyridine core and the presence of both methyl and trifluoromethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
56098-07-8 |
|---|---|
Molecular Formula |
C10H7F3N2O |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-4-7(10(11,12)13)14-9-6(5)2-3-8(16)15-9/h2-4H,1H3,(H,14,15,16) |
InChI Key |
PGGDIQYVEOLFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)
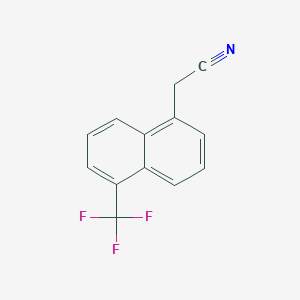



![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)

![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)
![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)
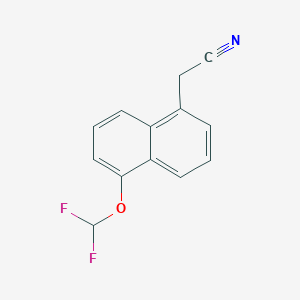
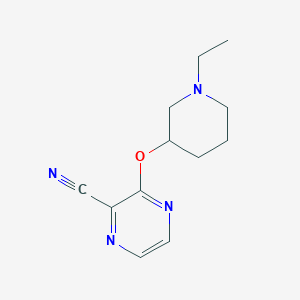
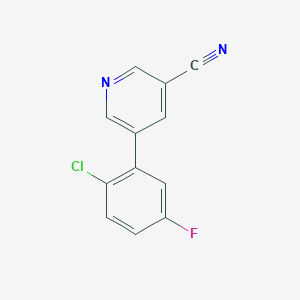

![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)
